2-Butoxy-6-chloronaphthalene
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Overview
Description
2-Butoxy-6-chloronaphthalene is an organic compound with the molecular formula C14H15ClO It is a derivative of naphthalene, where a butoxy group is attached to the second carbon and a chlorine atom is attached to the sixth carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-butoxy-6-chloronaphthalene involves the Williamson ether synthesis. This process typically starts with 2-naphthol, which undergoes deprotonation in a basic medium to form a phenolate ion. The phenolate ion then reacts with an alkyl halide, such as iodobutane, in a nucleophilic substitution reaction to form 2-butoxynaphthalene . The chlorination of 2-butoxynaphthalene can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-6-chloronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different hydro derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydro derivatives of naphthalene
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-Butoxy-6-chloronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-butoxy-6-chloronaphthalene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the chlorine was originally attached. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Butoxynaphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloronaphthalene: Lacks the butoxy group, affecting its solubility and reactivity.
2-Methoxy-6-chloronaphthalene: Similar structure but with a methoxy group instead of a butoxy group, leading to different chemical properties.
Uniqueness
2-Butoxy-6-chloronaphthalene is unique due to the presence of both the butoxy and chlorine substituents, which confer distinct chemical properties. The butoxy group increases the compound’s solubility in organic solvents, while the chlorine atom provides a site for further chemical modifications through substitution reactions.
Properties
IUPAC Name |
2-butoxy-6-chloronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBXFFKPNHPYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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